2,4-Dimethoxy-5-methylphenylboronic acid

Description

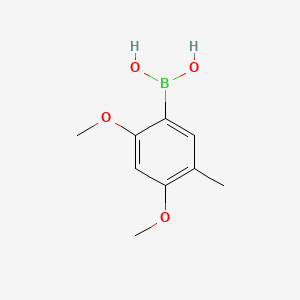

2,4-Dimethoxy-5-methylphenylboronic acid is an arylboronic acid derivative characterized by a phenyl ring substituted with methoxy groups at the 2- and 4-positions and a methyl group at the 5-position. This structural configuration confers distinct electronic and steric properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials science syntheses . The methoxy groups act as electron-donating substituents, enhancing the stability of the boronic acid, while the methyl group introduces steric bulk that may influence reaction kinetics and regioselectivity .

Properties

Molecular Formula |

C9H13BO4 |

|---|---|

Molecular Weight |

196.01 g/mol |

IUPAC Name |

(2,4-dimethoxy-5-methylphenyl)boronic acid |

InChI |

InChI=1S/C9H13BO4/c1-6-4-7(10(11)12)9(14-3)5-8(6)13-2/h4-5,11-12H,1-3H3 |

InChI Key |

ZQDJFKZUGAMWQQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)OC)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Iridium-Catalyzed Borylation Using Bis(pinacolato)diboron

A highly efficient and selective method involves the iridium-catalyzed C–H borylation of 2,3-dimethoxytoluene to produce the corresponding boronic acid pinacol ester, which can be hydrolyzed to the free boronic acid.

Procedure Summary:

- Catalyst and reagents: An iridium complex and a suitable ligand are dissolved in a solvent, followed by addition of bis(pinacolato)diboron.

- Substrate addition: 2,3-dimethoxytoluene is added to the reaction mixture.

- Reaction conditions: The mixture is heated to reflux (85–105 °C) for 6–9 hours to facilitate borylation at the desired aromatic position.

- Workup: After completion, the reaction is cooled, and water along with a hydrocarbon solvent is added for extraction.

- Purification: The organic phase is washed with saturated brine, dried, filtered, and concentrated. The crude product is purified by column chromatography to yield 3,4-dimethoxy-5-methylphenylboronic acid pinacol ester.

This method is noted for its simplicity, high yield, and selectivity, using commercially available and inexpensive reagents.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Catalyst preparation | Iridium reagent + ligand + bis(pinacolato)diboron | Stir until dark green intermediate forms |

| Borylation | Add 2,3-dimethoxytoluene, reflux 6–9 h | Temperature 85–105 °C |

| Workup | Add water + hydrocarbon solvent, separate phases | Wash organic phase with saturated brine |

| Purification | Dry, filter, concentrate, column chromatography | Obtain pinacol ester |

Directed Ortho-Lithiation Followed by Boronation

An alternative classical approach involves directed ortho-lithiation of a suitably substituted aromatic followed by quenching with a boron electrophile such as triisopropyl borate.

Procedure Summary:

- Lithiation: 2,4-dimethoxytoluene or a related compound is treated with n-butyllithium at low temperature (typically –70 °C) in an ether solvent like tetrahydrofuran (THF).

- Boron electrophile addition: Triisopropyl borate is added to the lithiated intermediate.

- Quenching and workup: The reaction is warmed, quenched with acid (e.g., HCl), and the product is isolated by extraction and acidification.

- Purification: The crude boronic acid is purified by recrystallization or chromatography.

This method allows for regioselective installation of the boronic acid group ortho to directing groups but can suffer from moderate yields and requires careful temperature control.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Lithiation | n-Butyllithium, THF, –70 °C, 6 h | Slow addition via syringe pump |

| Boronation | Triisopropyl borate addition | Maintain low temperature |

| Quenching | Warm to –20 °C, add 2 M HCl | Separate layers, acidify aqueous phase |

| Purification | Acidify to pH 4 with HBr, isolate solid | Yields ~35–45% |

Research Findings and Yield Data

| Method | Yield (%) | Purity Notes | Key Advantages |

|---|---|---|---|

| Iridium-catalyzed borylation | 70–90% | High purity after chromatography | High selectivity, mild conditions |

| Directed ortho-lithiation | 35–45% | Air-stable hemi-hydrate form | Regioselective, uses common reagents |

| Suzuki coupling (application) | 50–80% (coupling yield) | Dependent on boronic acid quality | Enables complex molecule synthesis |

The iridium-catalyzed method is preferred for industrial and large-scale synthesis due to higher yields and operational simplicity. The lithiation method, while classical, requires stringent conditions and careful temperature control.

Analytical and Stability Considerations

- The boronic acid is typically isolated as a hemi-hydrate, which is air-stable.

- Analytical techniques such as NMR, HPLC, and X-ray crystallography confirm the structure and purity.

- Quantitative analysis using HPLC-MS methods can detect boronic acids at pg/mL levels, demonstrating the sensitivity required for quality control.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-5-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvents (e.g., water, methanol).

Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd, Pt).

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Protodeboronation: De-boronated aromatic compounds.

Scientific Research Applications

2,4-Dimethoxy-5-methylphenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent type, position, and electronic effects, leading to variations in reactivity, solubility, and application suitability. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*Similarity scores based on structural alignment (0.00–1.00 scale) .

Key Findings from Comparative Studies

Electronic Effects :

- Methoxy groups in 2,4-Dimethoxy-5-methylphenylboronic acid stabilize the boronate intermediate via resonance, facilitating cross-coupling. In contrast, fluorinated analogs (e.g., 5-Fluoro-2-methoxyphenylboronic acid) exhibit stronger electron-withdrawing effects, altering reaction pathways .

Steric Influence :

- The 5-methyl group in the target compound introduces moderate steric hindrance compared to bulkier analogs like (4-Ethoxy-2-methoxyphenyl)boronic acid, which slows reaction rates .

Solubility and Stability :

- Compounds with multiple methyl groups (e.g., 4-Methoxy-3,5-dimethylphenylboronic acid) show reduced aqueous solubility but improved thermal stability, making them suitable for high-temperature reactions .

Regioselectivity :

- Substituent position critically affects regioselectivity. For example, 4-Methoxy-3-methylphenylboronic acid favors couplings at the 4-position, whereas the target compound’s 5-methyl group directs reactions to the 2- and 4-positions .

Table 2: Application-Specific Comparison

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,4-dimethoxy-5-methylphenylboronic acid, and how can purity be optimized during synthesis?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) using halogenated precursors. Key steps include:

- Precursor selection : Use 2,4-dimethoxy-5-methylbromobenzene and bis(pinacolato)diboron under inert conditions .

- Purification : Recrystallization in ethanol-water mixtures (1:3 ratio) is effective due to the compound’s moderate solubility in polar solvents .

- Purity validation : HPLC with UV detection (λ = 254 nm) ensures >97% purity, as referenced in boronic acid quality control protocols .

Q. What safety precautions are critical when handling this compound?

- Handling :

- Use PPE (gloves, goggles) to avoid skin/eye irritation, as boronic acids can form reactive intermediates .

- Store in airtight containers at 4°C to prevent hydrolysis; desiccants like silica gel are recommended .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling reactions involving this compound?

- Optimization strategies :

- Base selection : Use K₃PO₄ instead of Na₂CO₃ to reduce aqueous-phase side reactions .

- Solvent systems : Mixed toluene/water (3:1) enhances stability of the boronic acid intermediate .

- Temperature control : Maintain reactions at 60–80°C to balance reactivity and decomposition rates .

Q. What analytical techniques are most effective for validating the structural integrity of this compound post-synthesis?

- Spectroscopic methods :

- ¹¹B NMR : A singlet at δ 28–30 ppm confirms boronic acid functionality .

- ¹H NMR : Methoxy groups appear as singlets at δ 3.8–3.9 ppm; aromatic protons show splitting patterns consistent with substitution .

Q. How do electronic and steric effects from the methoxy and methyl substituents influence reactivity in Suzuki-Miyaura couplings?

- Electronic effects :

- Methoxy groups are electron-donating, enhancing boronic acid’s nucleophilicity but potentially slowing transmetallation .

- Steric effects :

- The 5-methyl group introduces steric hindrance, reducing coupling efficiency with bulky aryl halides. Computational modeling (DFT) can predict steric thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.